N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
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Description
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, commonly known as BPTN, is a chemical compound with potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities. BPTN has been investigated for its anti-cancer, anti-inflammatory, and anti-oxidant properties, among others.
Scientific Research Applications
- N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has been investigated for its antimicrobial potential. Studies have shown promising results against bacterial and fungal strains. Specifically, it demonstrates activity against Gram-positive pathogens, including Enterococcus faecium biofilm-associated infections .
- The compound has been evaluated for its antioxidant effects using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ferric reducing power. These assessments reveal its potential as an antioxidant agent .
- Researchers have explored the toxicity of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide using freshwater cladoceran (Daphnia magna) as a model organism. Understanding its safety profile is crucial for potential therapeutic applications .
- In silico analyses have been performed to assess the compound’s antimicrobial effect and toxicity. These computational studies provide insights into its mode of action and potential interactions with biological targets .
- The compound belongs to several chemotypes, including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. Its structural diversity makes it an interesting candidate for further exploration .
- Researchers have characterized the synthesized compound through various techniques, including elemental analysis, mass spectrometry (MS), nuclear magnetic resonance (NMR), UV/VIS spectroscopy, and FTIR spectroscopy. These methods confirm the compound’s structure and purity .
Antimicrobial Activity
Antioxidant Properties
Toxicity Testing
Drug Design and In Silico Studies
Chemical Organic Compounds
Biological Evaluation
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O3S/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCFDJQUVVUMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
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